molecular formula C4H5N3O2 B044430 5-Hydroxycytosine CAS No. 13484-95-2

5-Hydroxycytosine

Cat. No. B044430
CAS RN: 13484-95-2
M. Wt: 127.1 g/mol
InChI Key: NLLCDONDZDHLCI-UHFFFAOYSA-N
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Description

5-Hydroxycytosine is an oxidized form of cytosine that is associated with an increased frequency of C to T transition mutations, with some C to G transversions . It does not distort the DNA molecule and is readily bypassed by replicative DNA polymerases . It has been shown in vitro to miscode for adenine .


Synthesis Analysis

In a study, RNA containing the oxidized base 5-hydroxycytidine was synthesized using a phosphoramidite building block containing a photochemically cleavable protecting group at O-5 of the base .


Molecular Structure Analysis

The molecular structure of 5-Hydroxycytosine has been studied using X-ray diffraction . The study presents the first crystal structure of any DNA polymerase binding this physiologically important premutagenic DNA lesion .


Chemical Reactions Analysis

5-Hydroxycytosine is a stable oxidation product of cytosine associated with an increased frequency of C → T transition mutations . When this lesion escapes recognition by the base excision repair pathway and persists to serve as a templating base during DNA synthesis, replicative DNA polymerases often misincorporate dAMP at the primer terminus .


Physical And Chemical Properties Analysis

5-Hydroxycytosine has a chemical formula of C4H5N3O2 and a molar mass of 127.103 g·mol −1 . It is an oxidized form of cytosine .

Scientific Research Applications

Developmental Biology

5hmC plays a crucial role in mammalian development. It is produced from 5-methylcytosine (5mC) in an enzymatic pathway involving the Ten-eleven translocation (TET) enzymes . During important reprogramming phases of mammalian development, 5hmC may serve as an intermediate base in DNA demethylation processes, which are critical for the activation of developmental genes and the silencing of lineage-specific genes .

Cancer Research

In various human tissues, tumors have been found to have strongly depleted levels of 5hmC. This suggests that maintaining 5hmC in proliferating cells is challenging, and its absence may be linked to tumorigenesis . Furthermore, mutations in the TET2 gene, which is involved in the production of 5hmC, are commonly observed in human myeloid malignancies, indicating a potential role of 5hmC in cancer prevention and therapy .

Epigenetics

5hmC is often referred to as the sixth base of DNA and is a key player in epigenetic modifications. Its presence at gene promoters is usually associated with transcriptional repression. The dynamic regulation of 5hmC levels can influence gene expression patterns and thus has significant implications for understanding complex epigenetic regulation mechanisms .

DNA Repair and Mutagenesis

5-Hydroxycytosine can lead to C to T transition mutations and some C to G transversions without distorting the DNA molecule. It is readily bypassed by replicative DNA polymerases and has been shown in vitro to miscode for adenine . This property makes it a subject of interest in studies related to DNA repair mechanisms and the origins of certain types of genetic mutations.

Neurobiology

The brain is one of the tissues with the highest levels of 5hmC. Its distribution and regulation in neuronal DNA are areas of active research, with implications for understanding brain development, neuroplasticity, and neurological diseases .

Stem Cell Research

5hmC is involved in the epigenetic reprogramming of stem cells. It is an intermediate in the conversion of 5mC to unmodified cytosine, which is essential for the pluripotency and differentiation potential of stem cells. Research in this area could lead to advancements in regenerative medicine and therapeutic cloning .

Safety And Hazards

5-Hydroxycytosine may cause skin irritation, eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

6-amino-5-hydroxy-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c5-3-2(8)1-6-4(9)7-3/h1,8H,(H3,5,6,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLCDONDZDHLCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=O)NC(=C1O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00928775
Record name 6-Imino-1,6-dihydropyrimidine-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00928775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxycytosine

CAS RN

13484-95-2
Record name 6-Amino-5-hydroxy-2(1H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13484-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxycytosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013484952
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Imino-1,6-dihydropyrimidine-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00928775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-HYDROXYCYTOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P72XNU89LE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: 5-hydroxycytosine (5-OHC) primarily interacts with DNA, specifically as a modified base within the DNA sequence. Unlike its parent base, cytosine, 5-OHC exhibits altered base-pairing properties. While cytosine reliably pairs with guanine (G), 5-OHC can mispair with adenine (A) during DNA replication [, , ]. This mispairing can lead to C→T transitions, a common type of mutation observed in various cancers and other genetic diseases [, ].

A:

  • Spectroscopic Data: Characterization includes UV, proton, and nitrogen NMR spectra. Oxidation of cytosine to 5-OHC influences ionization constants, sugar conformation, and tautomeric configuration, which can be analyzed by these spectroscopic methods [].
  • Stability in DNA: 5-OHC is considered a stable oxidation product of cytosine, persisting in the DNA structure [].
  • Influence on DNA Structure: Molecular dynamics simulations indicate that while 5-OHC doesn't drastically alter the overall DNA structure, it does influence the flexibility of DNA. Specifically, the damaged strand shows increased overtwisting flexibility and altered sugar puckering at the 5-OHC site, potentially impacting DNA-protein interactions [].

ANone: 5-OHC itself does not possess catalytic properties. It is a product of cytosine oxidation and a substrate for DNA repair enzymes.

A:

  • Molecular Dynamics Simulations: These simulations have been used to study the structural and dynamic consequences of incorporating 5-OHC into DNA, revealing its influence on DNA flexibility and potential for altering DNA-protein interactions [].
  • Base-pairing Energy Calculations: Ab initio calculations have been employed to determine the base-pairing energies of 5-OHC with standard DNA bases, providing insights into its mispairing potential and mutagenic properties [].

ANone: While 5-OHC itself is not a drug, understanding its structure-activity relationship is essential for understanding its biological activity. Research suggests:

  • C5 Substituent Electronegativity: The electronegativity of the substituent at the C5 position of cytosine plays a role in miscoding potential. 5-OHC and 5-fluorocytosine (5-FC), both with electronegative substituents, show higher misincorporation of dAMP opposite them during DNA synthesis than unmodified cytosine or 5-methylcytosine (5-MEC) []. This suggests that the electron-withdrawing nature of the C5 substituent contributes to the mispairing behavior.
  • Base-pairing Instability: The presence of 5-OHC can lead to base pair instability, particularly when paired with adenine, contributing to its mutagenic potential [, ].
  • Stability under Physiological Conditions: 5-OHC is considered a relatively stable DNA lesion under physiological conditions [, ].

ANone: As 5-OHC is a naturally occurring DNA lesion and not a manufactured chemical, specific SHE regulations do not apply.

ANone: 5-OHC is not a drug and does not have PK/PD properties in the pharmacological sense.

ANone: 5-OHC is a DNA lesion and not a therapeutic agent; therefore, efficacy studies are not applicable.

ANone: Resistance and cross-resistance are not applicable to 5-OHC as it is not a drug.

ANone: While 5-OHC itself is not considered a toxin in its isolated form, its presence in DNA can be detrimental:

  • Mutagenic Potential: 5-OHC is recognized as a mutagenic lesion in DNA, increasing the risk of C→T transitions during DNA replication [, ].
  • Link to Disease: The accumulation of 5-OHC and other DNA lesions is implicated in various diseases, including cancer [, , , , , ].

ANone: Drug delivery and targeting strategies are not applicable to 5-OHC as it is a DNA lesion, not a therapeutic.

ANone: 5-OHC itself is considered a biomarker of oxidative stress and DNA damage:

  • Urinary 5-OHC: Measuring 5-OHC levels in urine can provide insights into oxidative stress levels within the body [, ].
  • Tissue Levels: Measuring 5-OHC in tissues like the brain can help assess oxidative damage and its potential contribution to neurological disorders [, ].

A:

  • High Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC): This method allows for sensitive and selective detection of 5-OHC in hydrolyzed DNA samples. It is particularly useful for quantifying oxidized nucleosides, like 5-hydroxydeoxycytidine, providing insights into repair processes [, , , , ].
  • Ligation-Mediated Polymerase Chain Reaction (LMPCR): This PCR-based technique can be used to detect and quantify specific DNA lesions, including 5-OHC, at a defined location within a DNA sequence [].
  • Enzymatic Digestion Followed by HPLC: This approach utilizes DNA glycosylases, like endonuclease III (Nth) and formamidopyrimidine DNA glycosylase (Fpg), to excise specific DNA lesions, including 5-OHC. The released bases are then quantified by HPLC, allowing for sensitive measurement and assessment of repair activity [, , , , , , , , , ].

ANone: As 5-OHC is a naturally occurring DNA lesion, it is not considered a significant environmental pollutant. Information on its specific environmental fate is limited.

ANone: Dissolution and solubility are not major concerns for 5-OHC in biological contexts as it exists within DNA and is readily recognized and processed by cellular machinery.

ANone: Validation of analytical methods, whether GC-MS or HPLC-based, for 5-OHC quantification involves standard procedures:

    ANone: Quality control and assurance in 5-OHC research are crucial to ensure reliable and reproducible results. Key aspects include:

      ANone: While there are no direct substitutes for 5-OHC, studying its close structural analogs can offer insights into its behavior:

      • 5-Fluorocytosine (5-FC): This cytosine analog, with a fluorine atom at the C5 position, exhibits similar mispairing properties to 5-OHC, making it a valuable tool for studying the impact of C5 substituents on DNA replication and repair [].
      • Thymine Glycol: As a common oxidative lesion of thymine, studying thymine glycol alongside 5-OHC provides a broader understanding of how oxidative damage to pyrimidines affects DNA structure and function [, , , , , , , ].

      ANone: Waste management in 5-OHC research primarily involves the disposal of chemical reagents and biological samples according to standard laboratory safety protocols. Specific regulations may vary depending on the nature of the research and local guidelines.

      ANone: Research on 5-OHC benefits from a range of established resources and infrastructure:

      • DNA Synthesis and Modification Techniques: Techniques for synthesizing oligonucleotides containing site-specific 5-OHC lesions are crucial for studying the impact of this lesion on DNA replication and repair [, , ].
      • Cell Culture and Animal Models: Cell-based assays and animal models provide valuable tools for investigating the biological consequences of 5-OHC accumulation and the role of DNA repair pathways [, , , , ].
      • Computational Tools: Molecular dynamics simulation software and programs for calculating base-pairing energies are essential for understanding the structural and energetic consequences of incorporating 5-OHC into DNA [, ].

      ANone: Research on 5-OHC has significantly advanced our understanding of oxidative DNA damage and its implications for human health. Key milestones include:

      • Early Identification and Characterization: Early studies focused on identifying 5-OHC as a product of cytosine oxidation and characterizing its chemical properties [].
      • Recognition as a DNA Lesion: Research established 5-OHC as a significant DNA lesion, particularly its role in promoting C→T transitions during DNA replication [, ].
      • Development of Sensitive Analytical Techniques: Advances in analytical techniques like GC-MS and HPLC-EC enabled accurate and sensitive quantification of 5-OHC in various biological samples, facilitating research on its formation, repair, and biological consequences [, , , , , , , , , , ].
      • Understanding of Repair Mechanisms: Studies identified and characterized DNA repair enzymes, including Endonuclease III and Fpg, involved in removing 5-OHC from DNA, highlighting the importance of these pathways in maintaining genome integrity [, , , , , , , , , , ].
      • Linking 5-OHC to Disease: Accumulating evidence has linked elevated levels of 5-OHC and other oxidative DNA lesions to various human diseases, including cancer and neurodegenerative disorders, highlighting the importance of understanding the factors contributing to its formation and repair [, , , , , ].

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